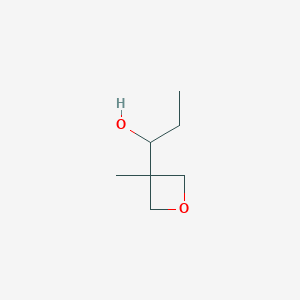

1-(3-Methyloxetan-3-yl)propan-1-ol

Description

Significance of Oxetane (B1205548) Scaffolds in Modern Organic Synthesis and Molecular Design

Oxetane scaffolds have become increasingly important in modern organic synthesis and molecular design due to their unique combination of properties. These small, polar, and three-dimensional motifs are not just passive structural elements but can actively influence a molecule's physicochemical characteristics. nih.govacs.org In medicinal chemistry, for instance, the incorporation of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netmagtech.com.cn They are often used as isosteres for commonly found functional groups like gem-dimethyl and carbonyl groups, offering similar steric bulk but with altered electronic and solubility profiles. nih.govresearchgate.netbeilstein-journals.org This ability to fine-tune molecular properties makes oxetanes valuable tools for drug discovery campaigns. nih.gov

The utility of oxetanes extends beyond medicinal chemistry. They serve as versatile building blocks in the total synthesis of complex natural products and as monomers for the construction of polymers. eurjchem.comresearchgate.net The inherent ring strain of the four-membered ring also makes them reactive intermediates, prone to ring-opening reactions that can be harnessed to create a variety of functionalized organic compounds. acs.orgresearchgate.net

Overview of Four-Membered Saturated Cyclic Ethers

Four-membered saturated cyclic ethers, known as oxetanes, are part of the broader family of cyclic ethers, which are organic compounds where an ether group is part of a ring structure. ontosight.ai This family also includes more common members like oxiranes (three-membered rings, or epoxides) and tetrahydrofurans (five-membered rings). ontosight.ai The reactivity and physical properties of cyclic ethers are heavily influenced by their ring size. ontosight.ai

Oxetanes possess a significant amount of ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of oxiranes (27.3 kcal/mol) but much greater than that of tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.orgresearchgate.net This strain makes them more reactive and susceptible to cleavage than their five-membered counterparts, though they are generally less reactive than the highly strained oxiranes. researchgate.netlibretexts.org Despite this reactivity, many oxetanes, particularly 3,3-disubstituted examples, exhibit considerable stability under various conditions, allowing for their incorporation into complex molecules. nih.govrsc.org

Saturated cyclic ethers are prevalent in a wide array of biologically active natural products and are important intermediates in the synthesis of pharmaceuticals and agrochemicals. korea.ac.krnih.govmdpi.com

Structural Characteristics of the 3-Substituted Oxetane Moiety

The substitution pattern on the oxetane ring significantly influences its properties. The 3-substituted oxetane moiety, as seen in 1-(3-Methyloxetan-3-yl)propan-1-ol, has distinct structural features that are key to its behavior.

The unsubstituted oxetane ring is not perfectly planar but exhibits a slight "puckering". illinois.eduutexas.edu The introduction of substituents, particularly at the 3-position, can increase this puckering due to increased eclipsing interactions. utexas.edu This puckering can lead to a more defined three-dimensional structure. nih.gov For instance, 3,3-disubstituted oxetanes often favor a synclinal gauche conformation. illinois.edu This conformational preference can be a powerful tool in molecular design, influencing how a molecule interacts with biological targets. researchgate.net

The stability of the oxetane ring is also dependent on its substitution pattern. Generally, 3,3-disubstituted oxetanes are more stable than other substitution patterns because the substituents can sterically hinder the approach of nucleophiles that would lead to ring-opening. nih.gov However, the presence of an internal nucleophile, such as an alcohol or amine, can facilitate ring-opening under acidic conditions even in 3,3-disubstituted cases. nih.gov

The oxygen atom in the oxetane ring is highly electronegative, which gives rise to a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma-bonding framework to the other atoms in the ring, notably affecting the 3-position. nih.gov This inductive effect can have a significant impact on the properties of nearby functional groups. For example, the presence of an oxetane ring can lower the pKa of an adjacent amine, making it less basic. nih.gov This modulation of basicity is a valuable strategy in drug design to improve pharmacokinetic properties. nih.gov The strained C-O-C bond angle also exposes the lone pairs of electrons on the oxygen atom, making oxetanes excellent hydrogen-bond acceptors. acs.orgbeilstein-journals.org

Contextualizing this compound within Oxetane Alcohol Research

The compound this compound fits into a specific area of research focused on oxetane alcohols. The presence of the hydroxyl (-OH) group introduces a site for further chemical modification and a potential point of interaction in biological systems. Research in this area often explores the synthesis of such molecules and their potential applications as building blocks for more complex structures. The interplay between the oxetane ring and the alcohol functionality is of particular interest, as the alcohol group can act as an internal nucleophile, potentially influencing the stability and reactivity of the oxetane ring under certain conditions. nih.gov The synthesis of such compounds often involves the derivatization of a versatile precursor like 3-oxetanone. beilstein-journals.orgnih.gov

While specific research findings on this compound are not extensively detailed in the public domain, its structure is indicative of the ongoing exploration into novel, functionalized oxetane building blocks for various chemical applications. bldpharm.combldpharm.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2092509-38-9 |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

Data sourced from bldpharm.com

Table 2: Comparison of Ring Strain in Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran | 5 | 5.6 |

Data sourced from beilstein-journals.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

1-(3-methyloxetan-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-3-6(8)7(2)4-9-5-7/h6,8H,3-5H2,1-2H3 |

InChI Key |

ODAQOIGBGRVGJV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1(COC1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methyloxetan 3 Yl Propan 1 Ol and Analogues

Strategies for Oxetane (B1205548) Ring Formation

The construction of the oxetane ring is a significant synthetic challenge due to the inherent ring strain of the four-membered system, which makes cyclization kinetics less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, synthetic strategies often rely on powerful intramolecular reactions using highly reactive intermediates.

The most prevalent strategy for synthesizing oxetane derivatives is through intramolecular cyclization, where a linear precursor is induced to form the cyclic ether. This is typically achieved by forming a carbon-oxygen (C–O) bond. acs.orgbeilstein-journals.org

The formation of a C–O bond is the cornerstone of many oxetane syntheses. magtech.com.cn This transformation is generally accomplished via an intramolecular nucleophilic substitution reaction, where an oxygen nucleophile attacks an electrophilic carbon center positioned to form a four-membered ring. acs.org To overcome the kinetic barrier associated with forming a strained ring, this process requires a substrate with a potent nucleophile (typically an alkoxide) and a good leaving group. acs.org

A common and effective pathway to 3,3-disubstituted oxetanes begins with a substituted 1,3-diol. acs.orgresearchgate.net For the synthesis of 1-(3-methyloxetan-3-yl)propan-1-ol, a suitable precursor would be 3-methyl-3-(1-hydroxypropyl)propane-1,3-diol, though the hydroxyl groups would likely require protection.

The general two-step sequence is as follows:

Selective Activation: One of the primary alcohol groups of the 1,3-diol is selectively converted into a good leaving group, such as a tosylate, mesylate, or halide. acs.orgthieme-connect.de This selective activation is crucial for directing the subsequent cyclization.

Base-Induced Cyclization: The resulting intermediate, which contains both a hydroxyl group and a leaving group in a 1,3-relationship, is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide). acs.org The base deprotonates the remaining alcohol to form a nucleophilic alkoxide, which then displaces the leaving group via an intramolecular SN2 reaction to form the oxetane ring. acs.orgmasterorganicchemistry.com

The Williamson ether synthesis is the classic and most frequently employed protocol for the C–O bond-forming cyclization step in oxetane synthesis. acs.orgthieme-connect.deacs.org This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of oxetane formation, it is an intramolecular variant. masterorganicchemistry.com

The reaction is highly dependent on the substrate, as side reactions such as intermolecular etherification or elimination can compete with the desired ring formation. acs.org Despite these challenges, the protocol has been successfully applied to generate a wide array of 3,3-disubstituted oxetanes. acs.org Research has demonstrated that various substituents at the 3-position, including aryl, allyl, and alkyl groups, are well-tolerated. acs.org

| Starting Material | Substituents at C3 | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Substituted Dimethyl Malonate Derivative | Aryl, Allyl, Alkyl, Halide | 1. Ester reduction to diol 2. Tosylation 3. Base-mediated cyclization (NaH) | 3,3-Disubstituted Oxetane | 59-87 |

| 1,3-Diol with Iodide Leaving Group | -CH2- | Appel reaction followed by base | Spiro[oxetane-3,1'-cyclopentane] | 82 |

| 1,3-Diol with Iodide Leaving Group | -(CH2)2- | Appel reaction followed by base | Spiro[oxetane-3,1'-cyclohexane] | 78 |

When stereocenters are present in the acyclic precursor, the Williamson etherification can proceed with a high degree of stereocontrol. The key cyclization step is an SN2 reaction, which occurs with a complete inversion of stereochemistry at the carbon atom bearing the leaving group. acs.org

This principle can be exploited to synthesize enantiomerically enriched oxetanes. For instance, Nelson and co-workers reported a stereocontrolled synthesis of 2,4-disubstituted oxetanes starting from either syn- or anti-1,3-diols. acs.org By converting the diol to an acetoxybromide with inversion of stereochemistry and then performing the cyclization (which causes a second inversion), they could control the final stereochemical outcome. acs.org A similar strategy could be applied to precursors of this compound if a stereocenter is present at the propan-1-ol moiety, allowing for the synthesis of specific diastereomers.

An alternative strategy for synthesizing 3-substituted oxetanes involves the use of a cyclic carbonate intermediate, which can be particularly useful when direct cyclization methods prove ineffective. acs.org This approach has been documented for converting a 1,3-diol into a 3-substituted oxetane. acs.org

The sequence, adapted for a triol precursor suitable for this compound, would involve:

Cyclic Carbonate Formation: The starting triol is reacted with a carbonyl source (e.g., phosgene (B1210022) or a derivative) to form a six-membered cyclic carbonate from two of the hydroxyl groups. rsc.orgmdpi.com

Activation: The remaining free hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

Ring Closure: Treatment with a suitable reagent would then induce intramolecular ring closure to form the oxetane ring. This step may involve the opening of the cyclic carbonate and subsequent displacement of the leaving group. This multi-step pathway provides an alternative route that can sometimes overcome the challenges of a direct Williamson etherification. acs.org

Oxetane Synthesis via Alcohol C-H Functionalization

A modern and versatile approach to oxetane synthesis involves the direct functionalization of C-H bonds in alcohol substrates. nih.govresearchgate.net This strategy circumvents the need for pre-functionalized starting materials, offering a more streamlined route to the oxetane core. researchgate.netbeilstein-journals.org A methodology developed by Silvi et al. in 2023 couples a Williamson etherification with alcohol C-H functionalization, initiated from simple, unactivated primary or secondary alcohols. researchgate.netbeilstein-journals.org

The process is typically initiated by a photocatalyst that promotes a hydrogen atom transfer (HAT) from an unactivated sp³ C-H bond of the alcohol, generating a ketyl radical. beilstein-journals.org This radical then undergoes a Giese-type addition to a vinylsulfonium triflate, which acts as both a radical acceptor and a carrier of a leaving group. beilstein-journals.org The subsequent intramolecular Williamson etherification leads to the formation of the oxetane ring. beilstein-journals.org This method is noted for its mild reaction conditions and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.govresearchgate.net

Key Features of the C-H Functionalization Method:

Direct Conversion: Enables the direct transformation of sp³ alcohols into oxetanes. nih.gov

Mild Conditions: Often employs photoredox catalysis under visible light irradiation. nih.gov

Functional Group Tolerance: Compatible with sensitive functional groups like esters, amides, and acetals. researchgate.netbeilstein-journals.org

Generality: Applicable to a wide range of native alcohol substrates. acs.org

Diastereodivergent Synthesis of Oxetane Derivatives

Achieving stereocontrol in the synthesis of substituted oxetanes is crucial for their application in medicinal chemistry. Diastereodivergent synthesis allows for the selective formation of one diastereomer over another by tuning the reaction conditions, often through the choice of a chiral ligand.

A notable example is the copper-catalyzed borylative coupling of 1,3-dienes and ketones, which produces densely functionalized tertiary homoallylic alcohols with high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov The relative configuration of the vicinal stereocenters in the alcohol product is controlled by the specific chiral ligand used. nih.gov These homoallylic alcohol products are versatile building blocks that can be subsequently cyclized to form enantioenriched, trisubstituted oxetanes. For instance, a chemoselective tosylation of the primary alcohol followed by a base-mediated 4-exo-tet ring closure can yield the desired oxetane derivative. nih.gov

| Ligand | Diastereomeric Outcome | Typical Substrates |

|---|---|---|

| Feringa-type Ligand (L1) | anti-configured tertiary homoallylic alcohols | 1,3-dienes, ketones, bis(pinacolato)diboron |

| Josiphos Ligand (L9) | syn-configured tertiary homoallylic alcohols | 1,3-dienes, ketones, bis(pinacolato)diboron |

This table illustrates how the choice of ligand directs the stereochemical outcome in a copper-catalyzed reaction to produce diastereomerically distinct alcohol precursors for oxetane synthesis. nih.gov

Installation of the Propanol (B110389) Moiety

Once the oxetane core is established, the 1-propanol (B7761284) side chain must be installed at the 3-position. This can be achieved through the reduction of a ketone precursor or by direct carbon-carbon bond formation.

Reductive Methodologies for Oxetan-3-yl Ketone Precursors (e.g., 1-(oxetan-3-yl)propan-1-one)

A common and reliable strategy involves the reduction of a ketone precursor. The compound 1-(oxetan-3-yl)propan-1-one (B7901296) serves as a direct precursor to the target alcohol. synblock.com The reduction of its carbonyl group to a secondary alcohol can be accomplished using standard reductive methodologies from organic chemistry. The choice of reducing agent can be tailored based on the desired reactivity and the presence of other functional groups in the molecule.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, suitable for reducing ketones and aldehydes. It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent. It will reduce ketones as well as other functional groups like esters and carboxylic acids. It must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF) and requires a separate aqueous workup step.

| Reducing Agent | Reactivity | Typical Solvents | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild; reduces aldehydes and ketones | Methanol, Ethanol | Simple quenching |

| Lithium Aluminum Hydride (LiAlH₄) | Strong; reduces most carbonyls | Diethyl ether, THF (anhydrous) | Careful sequential addition of water and base |

This table compares common reagents for the reduction of an oxetanyl ketone to the corresponding propanol derivative.

Carbon-Carbon Bond Formation Strategies at the Oxetane Ring

An alternative to the reduction pathway is the direct formation of the carbon-carbon bond that constitutes the ethyl group of the propanol side chain. This approach typically begins with an oxetane precursor bearing an electrophilic carbon at the 3-position, such as an aldehyde (e.g., 3-methyl-oxetan-3-carbaldehyde).

The synthesis would proceed via the addition of a carbon nucleophile, such as an organometallic reagent.

Grignard Reaction: Reaction of the oxetane-3-carbaldehyde (B578757) with ethylmagnesium bromide (EtMgBr) in an ethereal solvent would lead to the formation of a magnesium alkoxide intermediate.

Organolithium Addition: Similarly, ethyllithium (B1215237) (EtLi) can be used as the nucleophile to attack the carbonyl carbon.

Aqueous Workup: Subsequent quenching of the reaction mixture with an aqueous acid solution (e.g., NH₄Cl) would protonate the alkoxide, yielding the final this compound product.

This strategy allows for the construction of the carbon skeleton and the alcohol functionality in a single synthetic operation.

Targeted Synthesis of 3-Methyloxetane-3-yl Derivatives

The synthesis of the specific 3-methyl-3-substituted oxetane core is a critical aspect of preparing the target molecule. This requires methods that can efficiently construct a 3,3-disubstituted oxetane ring.

Construction of 3,3-Disubstituted Oxetane Cores

The construction of 3,3-disubstituted oxetanes is a well-explored area due to their utility as building blocks in medicinal chemistry. researchgate.netrsc.org These motifs are often used as polar and metabolically stable isosteres for gem-dimethyl or carbonyl groups. beilstein-journals.orgacs.org Several robust methodologies exist for their synthesis.

One highly effective route starts from commercially available 1,1,1-tris(hydroxymethyl)ethane (B165348). pitt.edu

Cyclic Carbonate Formation: 1,1,1-tris(hydroxymethyl)ethane is reacted with dimethyl carbonate in the presence of a base (e.g., KOH). pitt.edu

Decarboxylative Cyclization: Heating this intermediate induces a decarboxylation and intramolecular cyclization (Williamson etherification) to yield (3-methyloxetan-3-yl)methanol. pitt.edu This product is a key precursor, containing the desired 3-methyl-3-hydroxymethyl oxetane core, which can then be further functionalized to install the propanol side chain.

Another general approach reported by Boyd and Davies involves a multi-step sequence starting from substituted dimethyl malonates. acs.org

Alkylation/Functionalization: The malonate is functionalized to install the desired substituents (e.g., a methyl group and a protected hydroxymethyl group).

Reduction: The two ester groups are reduced to a 1,3-diol using a strong reducing agent like LiAlH₄.

Cyclization: The resulting diol is selectively tosylated on one of the primary alcohols.

Ring Closure: Treatment with a base promotes an intramolecular Williamson etherification to form the 3,3-disubstituted oxetane ring. acs.org Yields for this cyclization step are reported to be between 59% and 87%. acs.org

These methods provide reliable access to the 3,3-disubstituted oxetane core, which is the foundational element for the synthesis of this compound. researchgate.net

Selective Functionalization at the Propanol Chain

The propanol chain of this compound features a secondary hydroxyl (-OH) group, which is a versatile functional group for a variety of chemical transformations. msu.edu The selective functionalization of this group is crucial for synthesizing analogues with modified properties. The reactivity of this alcohol is influenced by the electron-donating nature of the adjacent alkyl groups and the steric hindrance provided by the nearby 3-methyl-oxetane ring. Key reactions at the propanol chain involve the C-O and O-H bonds of the hydroxyl group. msu.edu

Esterification

One of the most common transformations of the hydroxyl group is esterification, which involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. msu.edu This reaction is often catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. thermofisher.com The reaction is a thermodynamically controlled process. thermofisher.com Alternatively, enzymatic catalysis, for instance using lipases, can be employed for ester synthesis under milder conditions. medcraveonline.comnih.gov These methods allow for the introduction of a wide array of acyl groups to the propanol backbone.

Table 1: Examples of Esterification Reactions

| Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine (B92270) | 1-(3-Methyloxetan-3-yl)propyl acetate (B1210297) |

| Benzoyl Chloride | Triethylamine (TEA) | 1-(3-Methyloxetan-3-yl)propyl benzoate |

Etherification

The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. msu.edu This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide. msu.edu The choice of the alkyl halide determines the nature of the ether chain introduced.

Table 2: Examples of Williamson Ether Synthesis

| Alkyl Halide | Base | Product |

|---|---|---|

| Methyl Iodide | Sodium Hydride (NaH) | 3-(1-Methoxypropyl)-3-methyloxetane |

| Ethyl Bromide | Sodium Hydride (NaH) | 3-(1-Ethoxypropyl)-3-methyloxetane |

Oxidation

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(3-methyloxetan-3-yl)propan-1-one. nih.gov This transformation is a fundamental reaction in organic synthesis. nih.gov A variety of oxidizing agents can be used, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common reagents for the oxidation of secondary alcohols include chromate-based reagents (e.g., PCC, PDC) and Swern or Dess-Martin periodinane oxidations for milder conditions.

Table 3: Oxidation of the Secondary Alcohol

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(3-Methyloxetan-3-yl)propan-1-one |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1-(3-Methyloxetan-3-yl)propan-1-one |

Conversion to Alkyl Halides

The hydroxyl group can be converted into a good leaving group to facilitate substitution reactions. Treatment with hydrogen halides (HCl, HBr, HI) can convert the alcohol into the corresponding alkyl halide. libretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org For primary and secondary alcohols, reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are effective and typically proceed through an SN2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org

Table 4: Conversion of Hydroxyl Group to Halides

| Reagent | Product |

|---|---|

| Thionyl chloride (SOCl₂) | 3-(1-Chloropropyl)-3-methyloxetane |

| Phosphorus tribromide (PBr₃) | 3-(1-Bromopropyl)-3-methyloxetane |

Chemical Reactivity and Reaction Pathways of 1 3 Methyloxetan 3 Yl Propan 1 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is a key feature influencing the molecule's reactivity. Its significant ring strain, although less than that of an epoxide, allows for cleavage under various conditions, including nucleophilic attack and acid catalysis. rsc.orgyoutube.com

The ring-opening of oxetanes can be initiated by strong nucleophiles. Due to the high energy of the strained ring, these reactions are often thermodynamically favorable. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen.

In the case of 3-substituted oxetanes like 1-(3-methyloxetan-3-yl)propan-1-ol, nucleophilic attack generally occurs at the less sterically hindered C2 or C4 positions. magtech.com.cn Powerful nucleophiles, such as organolithium reagents or Grignard reagents, are typically required to open the less strained four-membered ring compared to a three-membered epoxide ring. youtube.com The reaction results in the formation of a primary alcohol after an acidic workup.

Table 1: Examples of Nucleophilic Ring-Opening of Oxetanes This table presents generalized reactions for 3-substituted oxetanes, which are analogous to the expected reactivity of this compound.

| Nucleophile (Nu-) | Reagent Example | Product Type |

| Alkyl anion | n-Butyllithium (n-BuLi) | 1,3-diol derivative |

| Phenyl anion | Phenyllithium (PhLi) | 1,3-diol derivative |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | 1,3-diol derivative |

The general mechanism involves the direct attack of the nucleophile on a methylene (B1212753) carbon (C2 or C4) of the oxetane ring, leading to the cleavage of a C-O bond and formation of an intermediate alkoxide. Subsequent protonation during workup yields the 1,3-diol product.

The presence of an acid catalyst significantly facilitates the ring-opening of oxetanes. researchgate.net The reaction is initiated by the protonation of the oxetane oxygen, which enhances the leaving group ability of the ring oxygen and activates the ring towards nucleophilic attack by even weak nucleophiles. masterorganicchemistry.com

The regioselectivity of the acid-catalyzed ring-opening of asymmetrically substituted oxetanes is dependent on the substitution pattern and the nature of the transition state. libretexts.org For 3-substituted oxetanes where the C2 and C4 positions are secondary, the reaction can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org While an SN2-like attack at the less substituted carbon is common, a significant degree of carbocationic character can develop at the more stable position during the transition state, influencing the site of attack. libretexts.orglibretexts.org For this compound, nucleophilic attack would occur at the C2 or C4 position. The outcome can be a mixture of products depending on the specific conditions and the nucleophile used. libretexts.org

Table 2: Products of Acid-Catalyzed Ring-Opening of a Generic 3-Substituted Oxetane

| Catalyst | Nucleophile | Product |

|---|---|---|

| H₂SO₄ | H₂O | 1,3-Diol |

| HCl (anhydrous) | Cl⁻ | 3-Chloro-1-propanol derivative |

| HBr (anhydrous) | Br⁻ | 3-Bromo-1-propanol derivative |

The mechanism begins with the protonation of the ether oxygen. This is followed by the attack of a nucleophile, which leads to the opening of the strained ring and, after deprotonation (if necessary), the final product.

Oxetanes are capable of undergoing ring expansion reactions to form larger heterocyclic systems, such as tetrahydrofurans. sioc-journal.cn These reactions provide a pathway to five-membered rings and are often mediated by reagents that can generate a carbene or a carbenoid. For instance, the reaction of an oxetane with a diazo compound in the presence of a suitable metal catalyst can lead to the insertion of a carbon atom into the ring.

While specific studies on the ring expansion of this compound are not prevalent, the general principle involves the reaction of the oxetane with a carbene precursor. The highly reactive carbene can insert into one of the C-O bonds of the oxetane ring, resulting in the formation of a five-membered tetrahydrofuran (B95107) ring. sioc-journal.cn

Under certain conditions, particularly those involving the formation of cationic intermediates, the oxetane ring or its substituents can undergo rearrangement. nih.gov For a molecule like this compound, acid-catalyzed conditions that promote ring-opening could potentially lead to intermediates that undergo skeletal rearrangements. For example, treatment with certain reagents can induce a C-C bond migration in geometrically strained systems. nih.gov The specific pathway of rearrangement would be highly dependent on the reaction conditions and the stability of the potential carbocationic intermediates formed.

Reactivity of the Alcohol Functionality

The secondary alcohol group in this compound exhibits typical reactivity for alcohols, primarily involving reactions at the hydroxyl group.

The secondary alcohol can be converted to esters and ethers using standard synthetic protocols.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid or base catalyst. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. It is generally expected that the oxetane ring would be stable under many standard esterification conditions, particularly those that are not strongly acidic.

Etherification: The alcohol can be converted into an ether, for instance, through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Care must be taken in the choice of base and reaction conditions to avoid competing ring-opening of the sensitive oxetane moiety.

Table 3: Common Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Epoxide |

| Tetrahydrofuran |

| n-Butyllithium |

| Phenyllithium |

| Ethylmagnesium bromide |

| Acetyl chloride |

| Pyridine |

Oxidation Reactions

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 1-(3-methyloxetan-3-yl)propan-1-one. The reaction generally proceeds without affecting the stable 3,3-disubstituted oxetane ring. A variety of common oxidizing agents can be employed for this transformation. The stability of the oxetane moiety under many oxidative conditions is a key feature of its chemistry. chemrxiv.orgrsc.org

Common oxidation reactions applicable to secondary alcohols include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromate-based oxidations (e.g., PCC, PDC). The choice of reagent depends on factors like scale, desired conditions (e.g., temperature, pH), and tolerance of other functional groups. Given the general stability of the 3,3-disubstituted oxetane ring, especially towards neutral or slightly acidic conditions, many standard oxidation protocols are expected to be effective. chemrxiv.orgrsc.org

Table 1: Expected Products of Oxidation Reactions

| Starting Material | Reagent/Conditions | Expected Major Product |

|---|---|---|

| This compound | Dess-Martin Periodinane (DMP), CH₂Cl₂ | 1-(3-Methyloxetan-3-yl)propan-1-one |

| This compound | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | 1-(3-Methyloxetan-3-yl)propan-1-one |

Reactions Involving Halogenation

Halogenation of this compound can be directed at the secondary alcohol, leading to a substitution reaction. Reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination can convert the hydroxyl group into a good leaving group, which is then displaced by the halide.

These reactions typically proceed with high chemoselectivity for the alcohol functional group. The oxetane ring is generally stable under the conditions used for these specific halogenations. However, the use of strong hydrohalic acids (e.g., concentrated HBr or HCl) could potentially lead to ring-opening of the oxetane, particularly at elevated temperatures, although the 3,3-disubstitution provides significant steric and electronic stability against such reactions. doi.orgnih.gov

Chemoselectivity and Regioselectivity in Reactions Involving Both Functional Groups

Chemoselectivity describes the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the primary sites for reaction are the lone pairs on the alcohol oxygen, the lone pair on the oxetane oxygen, and the C-H bond of the alcohol-bearing carbon.

Most reactions that target alcohols, such as acylation, etherification, and the aforementioned oxidation and halogenation (with non-hydrohalic reagents), will occur chemoselectively at the hydroxyl group. The oxetane ring, being a relatively unreactive ether and sterically hindered, remains intact under these conditions. rsc.org

Acid-catalyzed reactions present a more complex scenario. Both the alcohol and oxetane oxygens can be protonated. While the oxetane ring is strained (approximately 25.5 kcal/mol), the 3,3-disubstitution provides substantial stability. beilstein-journals.org Ring-opening is generally disfavored unless a strong acid is used in conjunction with conditions that promote it, such as the presence of a potent intramolecular nucleophile. doi.orgnih.gov Therefore, in many cases, reactions like acid-catalyzed esterification will favor reaction at the more accessible and typically more nucleophilic secondary alcohol.

Regioselectivity, which concerns the direction of bond formation or cleavage, is most relevant in the context of oxetane ring-opening. Should the ring open under forcing acidic conditions, the attack of a nucleophile would theoretically occur at one of the two methylene carbons (C2 or C4) of the oxetane ring. The precise site of attack would be influenced by steric and electronic factors, but such a reaction is generally difficult to achieve with stable 3,3-disubstituted oxetanes without specific activating groups. acs.org

Stability Considerations of the 3,3-Disubstituted Oxetane Ring

The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and much greater than that of a tetrahydrofuran (5.6 kcal/mol). beilstein-journals.org This strain is a driving force for ring-opening reactions.

However, the stability of the oxetane ring is highly dependent on its substitution pattern. nih.gov The 3,3-disubstituted motif, as found in this compound, is among the most stable configurations. doi.org This enhanced stability is attributed to two main factors:

Steric Shielding : The substituents at the C3 position sterically hinder the approach of external nucleophiles to the anti-bonding (σ*) orbitals of the C-O bonds, which is a necessary step for nucleophilic ring-opening. nih.gov

Gem-Dimethyl Effect Analogue : The substitution pattern helps to pre-organize the molecule in a way that can disfavor the transition state for cyclization's reverse reaction (ring-opening), a principle analogous to the Thorpe-Ingold effect.

Due to this inherent stability, 3,3-disubstituted oxetanes are robust and can withstand a wide range of reaction conditions, including exposure to strong bases and many acidic conditions. rsc.orgdoi.org Ring-opening is generally only observed under harsh conditions, such as with strong Lewis acids or in the presence of intramolecular nucleophiles that can facilitate a strain-releasing cyclization. doi.orgacs.org

Compound List

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Methyloxetan-3-yl)propan-1-one |

| Dess-Martin periodinane |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Oxalyl chloride |

| Triethylamine (Et₃N) |

| Pyridinium chlorochromate (PCC) |

| Pyridinium dichromate (PDC) |

| Thionyl chloride (SOCl₂) |

| Phosphorus tribromide (PBr₃) |

| Tetrahydrofuran |

Derivatization and Functionalization Strategies for 1 3 Methyloxetan 3 Yl Propan 1 Ol

Direct Functionalization of C-H Bonds on the Oxetane (B1205548) Ring

Direct C-H bond functionalization is a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds in a step-economic fashion. pitt.edu However, applying this to the C-H bonds of an oxetane ring presents a challenge due to their inherent strength and the lack of activating features. Research indicates that such transformations often depend on the presence of directing or activating groups to achieve selectivity and reactivity. pitt.edu

For instance, the presence of a sulfonyl group on the oxetane ring can facilitate deprotonation and subsequent derivatization. acs.org In the context of 1-(3-methyloxetan-3-yl)propan-1-ol, the C-H bonds at the C2 and C4 positions of the oxetane ring are potential targets. Modern methods, such as photoredox catalysis, have emerged for the selective C-H functionalization of alcohols, though these typically target the C-H bond alpha to the hydroxyl group. nih.gov A strategy to functionalize the oxetane ring's C-H bonds would likely require a tailored catalytic system that could overcome the high bond dissociation energy without inducing ring-opening. pitt.edunih.gov

Table 1: Potential C-H Functionalization Approaches for Oxetanes

| Method | Description | Potential Outcome for Target Compound | Relevant Findings |

|---|---|---|---|

| Directed C-H Metalation | Use of a directing group to selectively deprotonate a specific C-H bond. | Could functionalize C2/C4 if the propanol (B110389) side-chain can act as a directing group. | Substrate-dependent and mechanism can vary. pitt.edu |

| Photoredox Catalysis | Generation of radicals via hydrogen atom transfer (HAT) to enable C-C bond formation. | Could potentially lead to alkylation at the oxetane ring. | Successfully used to synthesize oxetanes from alcohols via C-H functionalization. nih.gov |

| Activating Group Strategy | Introduction of an electron-withdrawing group (e.g., sulfonyl) to increase C-H acidity. | A pre-installed sulfonyl group would enable functionalization adjacent to it. | Sulfonyl groups are known to aid deprotonation on the oxetane ring. acs.org |

Functionalization of Existing Carbon-Carbon Bonds

The inherent ring strain of oxetanes, while contributing to their unique properties, also makes their carbon-carbon bonds susceptible to cleavage under certain conditions. nih.gov This reactivity can be harnessed as a synthetic strategy, where the oxetane acts as a latent functional group that opens to reveal a more complex, linear scaffold. This approach represents a functionalization of the C-C bond via its scission.

Transition-metal catalyzed reactions that couple C-H activation with the ring-opening of strained systems have become a notable area of research. nih.gov In such a scenario, the strain energy of the oxetane ring serves as a thermodynamic driving force for the transformation. nih.gov For this compound, a chelation-assisted reaction, potentially guided by the hydroxyl group, could lead to a ring-opening event coupled with the formation of a new bond at a different position in the molecule. This strategy would yield derivatives that no longer contain the oxetane ring but possess a more elaborated structure.

Introduction of Diverse Chemical Entities (e.g., amino alcohols, sulfonyl groups)

The incorporation of new functional groups onto the oxetane framework is a common strategy for creating libraries of analogs with diverse properties. nih.gov Established synthetic routes allow for the introduction of moieties like amino alcohols and sulfonyl groups, which are valuable in medicinal chemistry.

Amino Alcohols: Oxetane-containing amino alcohols can be synthesized through various methods, including the ring-opening of precursor molecules. One notable approach involves the treatment of benzyl (B1604629) epoxy ethers with a strong base to generate amino alcohol-substituted oxetanes. acs.org Adapting this for this compound would involve designing a precursor that already contains the 3-methyl-3-(propan-1-ol) core. The introduction of the oxetane ring is often a key step in the synthesis of such complex molecules. acs.org

Sulfonyl Groups: The introduction of sulfonyl groups has been achieved through C-C bond-forming cyclization approaches. acs.org More recently, oxetane-3-sulfonyl fluorides (OSFs) have been developed as versatile building blocks. acs.org These reagents undergo a defluorosulfonylation reaction, generating a reactive oxetane carbocation that can be trapped by a wide array of nucleophiles. acs.org This provides a modular and highly effective method for accessing diverse 3-substituted oxetanes.

Table 2: Nucleophiles for Reaction with Oxetane Sulfonyl Fluoride (B91410) (OSF) Precursors

| Nucleophile Class | Example | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Benzylamine | 3-Amino-oxetane | acs.org |

| Secondary Amines | Morpholine | 3-Amino-oxetane | acs.org |

| Anilines | 4-Fluoroaniline | 3-Anilino-oxetane | acs.org |

| NH-Azoles | Pyrazole | 3-(Azol-N-yl)-oxetane | acs.org |

| Alcohols/Phenols | Phenol | 3-Phenoxy-oxetane | acs.org |

| Sulfoximines | NH-sulfoximine | 3-Sulfoximidoyl-oxetane | acs.org |

This strategy could be applied to a precursor like (3-methyloxetan-3-yl)sulfonyl fluoride to introduce a propanol side chain via a suitable organometallic nucleophile, or conversely, to functionalize a pre-existing molecule containing the this compound core if it were converted to a suitable nucleophile.

Ortho-Lithiation Directing Group Capabilities of the Oxetane Moiety

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

While this compound is an aliphatic compound, the oxetane moiety itself can serve as an effective DMG when attached to an aromatic ring. acs.org The oxygen atom of the oxetane can coordinate the lithium cation, facilitating regioselective lithiation of the ortho-position of the aryl ring. This aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. This capability has been demonstrated for 2-aryloxetanes and 3-oxetanylpyridines, where the oxetane was shown to be a powerful directing group. acs.org

Therefore, this strategy is highly relevant for creating aryl-derivatives of the target compound. For example, a molecule like 1-(3-phenyloxetan-3-yl)propan-1-ol could be selectively functionalized at the ortho-position of the phenyl ring.

Table 3: Electrophiles Used in Ortho-Metalation of Aryl-Oxetanes

| Electrophile | Functional Group Introduced | Reference |

|---|---|---|

| Aldehydes (e.g., PhCHO) | Hydroxymethyl | acs.org |

| Ketones | Tertiary alcohol | acs.org |

| Me₃SiCl | Trimethylsilyl | acs.org |

| Bu₃SnCl | Tributylstannyl | acs.org |

This methodology provides a robust pathway for the synthesis of highly substituted aromatic derivatives of oxetane-containing molecules, expanding the accessible chemical space for compounds based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of Oxetane Alcohol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemical relationships within the molecule.

The ¹H and ¹³C NMR spectra of 1-(3-Methyloxetan-3-yl)propan-1-ol are predicted to exhibit characteristic signals corresponding to its unique structural components: the 3-methyl-substituted oxetane (B1205548) ring and the 1-propanol (B7761284) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for each set of non-equivalent protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the oxetane ring and the hydroxyl group. Protons on carbons attached to oxygen will be deshielded and appear at a lower field. libretexts.org The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent. libretexts.orgdocbrown.info The splitting patterns, governed by spin-spin coupling with neighboring protons, follow the n+1 rule. docbrown.infoyoutube.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments. The carbon atoms bonded to oxygen (within the oxetane ring and the C-OH of the propanol (B110389) chain) are expected to be the most deshielded, appearing at the downfield end of the spectrum. libretexts.orgdocbrown.info The chemical shift of the methyl group and the other methylene (B1212753) carbons can be predicted based on data from similar alkyl-substituted oxetanes and propanols. docbrown.infodocbrown.info

A predicted summary of the ¹H and ¹³C NMR data is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of related structures like propan-1-ol and 3-methyl-3-oxetanemethanol. libretexts.orgdocbrown.infodocbrown.infospectrabase.com

| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Oxetane Ring | ||||

| CH₂ (ring) | ~ 4.5 - 4.2 | AB quartet | 4H | -CH₂-O- |

| CH₃ | ~ 1.3 | Singlet | 3H | -C-CH₃ |

| Propanol Side Chain | ||||

| CH(OH) | ~ 3.6 | Triplet | 1H | -CH(OH)- |

| CH₂ | ~ 1.5 | Sextet | 2H | -CH₂-CH₃ |

| CH₃ | ~ 0.9 | Triplet | 3H | -CH₂-CH₃ |

| OH | Variable (e.g., 2.0-4.0) | Broad Singlet | 1H | -OH |

| Oxetane Ring | ||||

| C (quaternary) | ~ 80 | C-CH₃ | ||

| CH₂ (ring) | ~ 75 | -CH₂-O- | ||

| CH₃ | ~ 25 | -C-CH₃ | ||

| Propanol Side Chain | ||||

| CH(OH) | ~ 70 | -CH(OH)- | ||

| CH₂ | ~ 30 | -CH₂-CH₃ | ||

| CH₃ | ~ 10 | -CH₂-CH₃ |

The carbon atom of the propan-1-ol chain attached to the hydroxyl group is a chiral center. Advanced NMR techniques are crucial for determining the stereochemistry of such molecules, especially in the absence of crystallographic data.

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space. acs.orgox.ac.uk For a molecule like this compound, these techniques could reveal the preferred conformation of the propanol side chain relative to the oxetane ring.

To determine the absolute configuration of the chiral center, NMR methods often involve the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). hebmu.edu.cn By converting the alcohol into diastereomeric esters, the chemical shifts of the protons near the chiral center will differ in a predictable way, allowing for the assignment of the absolute configuration. hebmu.edu.cn Other techniques like 1H-1H COSY and 1H-13C HSQC would be used to confirm the connectivity of the atoms within the molecule. ipb.ptresearchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For this compound (molecular formula C₇H₁₄O₂), the expected molecular weight is approximately 130.18 g/mol . The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 130, although it may be weak due to the lability of alcohols and ethers. slideshare.netlibretexts.org

The fragmentation of this molecule is expected to follow characteristic pathways for both alcohols and ethers. miamioh.edututorchase.comdummies.com

Alpha-cleavage: This is a common fragmentation pathway for both alcohols and ethers. dummies.com

Cleavage adjacent to the alcohol's oxygen could result in the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 101.

Alpha-cleavage at the oxetane ring could involve the breaking of a C-C bond adjacent to the ether oxygen.

Dehydration: Alcohols readily lose a molecule of water (18 Da), which would lead to a peak at m/z = 112 (M-18). dummies.com

Oxetane Ring Opening: The strained oxetane ring can undergo cleavage. A common fragmentation for 3-substituted oxetanes involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small fragments from the ring.

A summary of predicted major fragments is provided in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Predicted data based on general fragmentation patterns of alcohols and ethers. slideshare.netlibretexts.orgmiamioh.edututorchase.comdummies.com

| m/z | Proposed Fragment | Origin |

| 130 | [C₇H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 115 | [M - CH₃]⁺ | Loss of a methyl group |

| 112 | [M - H₂O]⁺ | Loss of water |

| 101 | [M - C₂H₅]⁺ | Alpha-cleavage at the alcohol |

| 85 | [M - C₂H₅O]⁺ | Cleavage of the propanol side chain |

| 59 | [C₃H₇O]⁺ | Propanol fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. quimicaorganica.orgquora.comyoutube.comorgchemboulder.com

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O Stretch (Alcohol): A strong band in the region of 1150-1075 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol. quimicaorganica.orgspectroscopyonline.com

C-O-C Stretch (Ether): The C-O-C stretching vibration of the oxetane ring is expected to appear in the fingerprint region, typically around 1150-1050 cm⁻¹. umanitoba.caresearchgate.net

These expected absorption bands are summarized in Table 3.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Predicted data based on characteristic IR frequencies for alcohols and ethers. quimicaorganica.orgquora.comyoutube.comorgchemboulder.comspectroscopyonline.comumanitoba.ca

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3000 - 2850 | Medium to Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1465 | Medium | C-H Bend | CH₂ |

| ~1375 | Medium | C-H Bend | CH₃ |

| 1150 - 1075 | Strong | C-O Stretch | Secondary Alcohol |

| 1150 - 1050 | Strong | C-O-C Asymmetric Stretch | Oxetane (Ether) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, which define the conformation of the molecule.

As of the current literature search, no X-ray crystal structure for this compound has been reported. However, analysis of related oxetane structures provides insight into the expected solid-state conformation. ethz.chresearchgate.net

The four-membered oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.orguni-muenchen.de The degree of puckering is described by the puckering angle. For unsubstituted oxetane, the puckering angle is relatively small, around 8.7°. rsc.org However, the introduction of substituents on the ring, particularly at the 3-position, can significantly influence this angle due to steric interactions. acs.org For some 3-substituted oxetanes, puckering angles have been observed to be larger. rsc.orguni-muenchen.de

The bond angles within the oxetane ring deviate significantly from the ideal tetrahedral angle of 109.5°, a consequence of ring strain. Typical C-O-C and C-C-O bond angles are around 90-92°, while the C-C-C angle is even smaller, around 85°. rsc.orguni-muenchen.de The exocyclic bond angles at the substituted carbon are generally larger than the ideal tetrahedral angle. acs.org

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide the definitive bond geometries and the specific puckering angle of the oxetane ring in this particular molecule.

Analysis of Substituent Effects on Ring Conformation

The conformation of the oxetane ring in this compound is significantly influenced by the nature and orientation of its substituents. The parent, unsubstituted oxetane molecule is nearly planar, with a slight puckering angle of approximately 8.7° at 140 K. acs.org This planarity, however, is perturbed by the introduction of substituents, which can lead to increased ring puckering to alleviate steric and torsional strain.

In the case of this compound, the C3 carbon of the oxetane ring is disubstituted with a methyl group and a propan-1-ol group. This 3,3-disubstitution pattern is critical in dictating the ring's conformation. The presence of two substituents at this position enhances unfavorable eclipsing interactions between adjacent groups, compelling the ring to adopt a more puckered conformation compared to the unsubstituted or monosubstituted counterparts. acs.org This increased puckering helps to stagger the substituents, thereby reducing steric hindrance.

Detailed Research Findings

Computational studies on the closely related molecule, 3-methyl-3-oxetanemethanol, which differs only by the length of the alcohol side chain, have identified two primary conformations for the monomer: gauche- and cis-O4C1C6O7. chemicalbook.com The gauche conformer is found to be energetically more favorable. chemicalbook.com These findings suggest that the propan-1-ol side chain in this compound will also adopt specific rotational conformations to minimize steric interactions with the methyl group and the oxetane ring.

The stability of 3,3-disubstituted oxetanes is generally greater than that of their 2-substituted or monosubstituted analogs. researchgate.net This enhanced stability is attributed to the steric shielding of the C-O σ* antibonding orbitals by the substituents at the 3-position, which hinders nucleophilic attack that could lead to ring-opening. researchgate.net

Data Tables

To illustrate the effect of substitution on the oxetane ring geometry, the following table presents typical structural parameters for unsubstituted oxetane and a representative 3,3-disubstituted oxetane, based on available research data. acs.org These values provide a reasonable approximation for the expected geometry of the oxetane ring in this compound.

| Parameter | Unsubstituted Oxetane | 3,3-Disubstituted Oxetane (Analog) |

|---|---|---|

| Puckering Angle (°) | ~8.7 | >15 |

| C-O Bond Length (Å) | 1.46 | ~1.45 |

| C-C Bond Length (Å) | 1.53 | ~1.54 |

| C-O-C Bond Angle (°) | 90.2 | ~91 |

| C-C-O Bond Angle (°) | 92.0 | ~91-92 |

| C-C-C Bond Angle (°) | 84.8 | ~85 |

The conformation of the propan-1-ol side chain itself is also a key factor. Propan-1-ol can exist as different rotational isomers (rotamers) due to rotation around the C-C bonds. The relative orientation of the hydroxyl group will be influenced by potential hydrogen bonding interactions with the oxetane oxygen and steric clashes with the methyl group.

Computational and Theoretical Investigations of 1 3 Methyloxetan 3 Yl Propan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and geometric parameters of oxetane (B1205548) derivatives. While specific studies on 1-(3-Methyloxetan-3-yl)propan-1-ol are not extensively documented, a wealth of information can be drawn from computational studies on the parent oxetane and other substituted analogues.

Density Functional Theory (DFT) methods, such as B3LYP and MP2 with basis sets like 6-31G(d,p) and 6-311++G(d,p), have been effectively used to optimize the geometries and calculate the electronic properties of oxetane compounds. rsc.orgrsc.org For instance, in studies of oxetane and its protonated cation, calculations have shown that the C-O-C bond angle is around 90.2°, and the C-C-O and C-C-C angles are approximately 92.0° and 84.8°, respectively. acs.org The carbon-oxygen bond length is typically around 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. acs.org

The electronic properties, such as charge distribution, are also significantly affected by the oxetane ring. The oxygen atom, with its lone pairs of electrons, acts as a good hydrogen-bond acceptor. nih.gov Computational studies on related molecules have shown that the oxetane motif can influence the basicity of nearby functional groups. nih.gov For this compound, the electron-withdrawing nature of the oxetane oxygen would likely impact the charge distribution across the propanol (B110389) side chain.

Table 1: Representative Calculated Properties of the Oxetane Ring from Analogous Systems

| Property | Typical Value | Computational Method | Source |

| Ring Strain Energy | ~25.5 kcal/mol | - | nih.gov |

| C-O-C Bond Angle | ~90.2° | X-ray, DFT | acs.org |

| C-C-O Bond Angle | ~92.0° | X-ray, DFT | acs.org |

| C-C-C Bond Angle | ~84.8° | X-ray, DFT | acs.org |

| C-O Bond Length | ~1.46 Å | X-ray, DFT | acs.org |

| C-C Bond Length | ~1.53 Å | X-ray, DFT | acs.org |

Conformational Analysis and Energy Minima Determination

The conformational landscape of this compound is complex due to the flexibility of the propanol side chain and the puckering of the oxetane ring. Computational methods are essential for identifying the stable conformers and determining their relative energies.

The oxetane ring itself can act as a "conformational lock," rigidifying the structure of the molecule it is part of. acs.orgmagtech.com.cn This effect has been observed in complex natural products like paclitaxel (B517696). acs.orgmagtech.com.cn For this compound, the substitution at the 3-position is likely to influence the degree of ring puckering. acs.org

Conformational analysis of similar substituted alkanes often involves sampling all staggered conformations to build a catalogue of energy minima. acs.org For this compound, this would involve rotation around the C-C and C-O bonds of the propanol side chain. The incorporation of an oxetane into an aliphatic chain can favor synclinal rather than antiplanar arrangements. researchgate.net

While specific energy minima for this compound are not reported, studies on related oxetane-containing molecules have utilized techniques like NMR spectroscopy combined with computational modeling to determine preferred conformations in solution. acs.org Such studies on oxetane-containing peptides have revealed well-defined secondary structures dictated by hydrogen bonding. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms of oxetane derivatives, which are known to undergo ring-opening reactions due to their inherent strain.

Unimolecular Decomposition Pathways of Oxetanyl Radicals

Studies on the unimolecular reactions of radicals derived from similar molecules like 2-methyloxetane (B110119) provide valuable insights into the potential decomposition pathways for radicals of this compound. nih.gov H-abstraction from the oxetane ring or the side chain would lead to the formation of distinct radical isomers. These radicals can then undergo unimolecular decomposition, which often involves ring-opening via C-O or C-C bond scission. nih.gov

For example, the 2-methyloxetan-3-yl radical has been shown to undergo ring-opening to form a but-2-en-3-oxy radical, which can then lead to products like butadiene and the hydroxyl radical. nih.gov The specific decomposition pathways and products for a radical of this compound would depend on the initial site of radical formation.

Transition State Analysis and Energy Barrier Calculations

The identification and characterization of transition states are crucial for understanding the kinetics and feasibility of different reaction pathways. ucsb.edu Computational methods like DFT can be used to locate transition state structures and calculate the associated energy barriers. ucsb.eduyoutube.com

For the ring-opening reactions of oxetanes, transition state calculations have been performed for various scenarios, including cationic polymerization and radical-mediated decomposition. rsc.orgnih.gov In the cationic ring-opening polymerization of oxetane, the activation energy for the initial step is found to be very low, suggesting a rapid reaction. rsc.orgrsc.org For the unimolecular decomposition of 2-methyloxetanyl radicals, barrier heights for ring-opening have been calculated to be in the range of 20-30 kcal/mol, depending on the specific radical isomer and pathway. nih.gov These calculations often employ high-level methods like CCSD(T) to obtain accurate energies. nih.gov

Table 2: Calculated Activation Energies for Ring-Opening of a Related Oxetanyl Radical

| Radical Species | Reaction Pathway | Activation Energy (kcal/mol) | Computational Method | Source |

| 2-methyloxetan-3-yl | C-O bond scission | 20.5 | CCSD(T)-F12/cc-pVDZ-F12 | nih.gov |

Stereochemical Dependence of Reaction Pathways

The stereochemistry of substituted oxetanes can significantly influence their reaction pathways. Computational studies on radicals derived from 2,4-dimethyloxetane (B180638) have revealed diastereomeric-specific reaction pathways. nih.gov This stereochemical dependence arises from the relative orientation of the substituents, which can affect the accessibility of certain atoms for reactions like intramolecular hydrogen transfer. nih.gov

In the context of this compound, the propanol group introduces a chiral center if the hydroxyl group is not on the first carbon, and the substituted oxetane ring itself can be chiral. This would lead to different diastereomers, which could exhibit distinct reactivity. For instance, the stereoselectivity of nucleophilic attack on oxocarbenium ions derived from cyclic ethers is a well-studied phenomenon where the conformational preferences of the ring dictate the outcome. acs.orgnih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments. MD simulations have been used to study the conformational dynamics of oxetane-containing peptidomimetics, revealing how the oxetane ring influences their secondary structure through hydrogen bonding. nih.gov

For this compound, MD simulations could be employed to study its conformational flexibility in solution, its interaction with solvent molecules, and its potential to act as a hydrogen bond donor and acceptor. Such simulations would complement the static picture provided by quantum chemical calculations of energy minima by exploring the full range of accessible conformations and their interconversions over time. While specific MD studies on this compound are not available, the methodology has been successfully applied to understand the behavior of other oxetane-containing systems. nih.govuiuc.edu

Theoretical Predictions of Reactivity and Stability

Due to the lack of specific research on this compound, no data tables or detailed findings concerning its theoretical reactivity and stability can be presented.

General principles of computational chemistry suggest that a theoretical investigation of this molecule would likely involve quantum chemical calculations to determine its electronic structure, optimized geometry, and vibrational frequencies. Such studies could provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule. The inherent strain of the four-membered oxetane ring would be a key feature of this analysis.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack. The distribution of electron density and the molecular electrostatic potential map would also highlight reactive regions.

Stability: Thermodynamic parameters such as the heat of formation and Gibbs free energy could be calculated to assess the molecule's stability. Bond dissociation energies could be computed to predict the likelihood of fragmentation at specific bonds.

Reactivity: Theoretical models could be used to simulate reaction pathways, for instance, the ring-opening of the oxetane under acidic or basic conditions, which is a characteristic reaction of this class of heterocycles. nih.gov

However, without specific computational studies performed on this compound, any discussion of its reactivity and stability remains speculative and falls outside the scope of reporting established research findings. The oxetane ring is known to influence the physicochemical properties of molecules, such as by acting as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups, which has been a significant driver for their synthesis and study. beilstein-journals.orgnih.gov Computational studies on other oxetane derivatives have been used to understand their conformational effects and role as hydrogen-bond acceptors. acs.org

Further research employing computational methods is required to elucidate the specific theoretical reactivity and stability profile of this compound.

Synthetic Utility and Broader Applications of 1 3 Methyloxetan 3 Yl Propan 1 Ol in Organic Synthesis

Oxetanes as Versatile Intermediates for Heterocyclic Synthesis

Oxetanes are not merely structural curiosities; they are dynamic intermediates that can be strategically manipulated to construct more complex heterocyclic systems. nih.gov Their inherent ring strain, approximately 106 kJ/mol, makes them susceptible to ring-opening reactions, providing a gateway to a variety of other cyclic structures. mdpi.com This reactivity has been harnessed in numerous synthetic strategies, including ring expansion, ring opening, and functionalization at the C-2 position. nih.gov

Building Blocks for Spiro and Fused Heterocycles

The synthesis of spirocyclic and fused heterocyclic systems is a significant area where oxetanes, including those derived from 1-(3-methyloxetan-3-yl)propan-1-ol, demonstrate considerable utility. Spirocyclic oxetanes, where the oxetane (B1205548) ring is joined to another ring system through a single shared atom, have been a focus of extensive research. acs.org A common strategy for their synthesis is the Williamson etherification, particularly incorporating a 3-linked oxetane. acs.org For instance, the synthesis of spirocyclic oxetanes has been achieved through Paternò–Büchi reactions involving cyclic ketones and maleic acid derivatives. rsc.org

Furthermore, methodologies have been developed to construct polyspirocyclic oxetane structures, which feature an oxetane ring connected to strained N-heterocycles through two adjacent spirocenters. acs.orgnih.gov The ability to form such highly strained and complex architectures underscores the versatility of oxetane-based building blocks. acs.orgnih.gov The fusion of the spirocyclic oxetane motif onto heterocycles has also been explored, leading to novel tetracyclic systems like 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]. mdpi.com

The reactivity of oxetanes also allows for their conversion into other heterocyclic systems. For example, oxetane-carboxylic acids can undergo intramolecular ring-opening to generate functionalized γ-butyrolactones, dioxanones, and valerolactones. nih.gov This highlights the potential of oxetane intermediates to serve as precursors to a diverse range of heterocyclic scaffolds.

Templates for Chiral Synthon Generation

The generation of chiral building blocks is a cornerstone of modern asymmetric synthesis. Oxetanes have emerged as valuable templates for creating chiral synthons. The enantioselective opening of prochiral 3-substituted and 3,3-disubstituted oxetanes has been achieved with high enantiomeric excess, providing access to valuable chiral building blocks. acs.org

One powerful strategy involves the asymmetric desymmetrization of oxetanes. For instance, the use of a chiral Brønsted acid catalyst can facilitate the intramolecular desymmetrization of an oxetane by a tethered sulfur or selenium nucleophile, leading to the formation of chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities. nsf.gov This approach allows for the creation of all-carbon quaternary stereocenters. nsf.gov

Furthermore, iridium-tol-BINAP-catalyzed reductive couplings of allylic acetates with oxetanones have been shown to produce highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov This method is tolerant of a wide range of functional groups, including nitrogen-rich heterocycles commonly found in FDA-approved drugs. nih.gov The ability to generate chiral oxetane-containing molecules opens up avenues for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.

Influence of the Oxetane Moiety on Molecular Architectures and Conformational Control

Beyond their role as synthetic intermediates, oxetane rings exert a profound influence on the three-dimensional structure and conformational preferences of molecules. This has significant implications for drug design and the development of molecules with specific biological activities.

Enhancement of Three-Dimensionality in Molecular Scaffolds

The replacement of a gem-dimethyl group with an oxetane is a common strategy to increase the three-dimensional character of a molecule while also potentially improving other properties like aqueous solubility. researchgate.netnih.gov This substitution can lead to profound changes in the conformational preferences of aliphatic chains, favoring synclinal arrangements over antiplanar ones. researchgate.net

Role as a Conformational Lock

The rigid and strained nature of the oxetane ring allows it to act as a "conformational lock," restricting the conformational freedom of a molecule. acs.orgnih.gov This effect is famously illustrated in the anticancer drug paclitaxel (B517696) (Taxol), where the oxetane D-ring is believed to lock the conformation of the diterpene core and the C13 side chain. acs.orgumn.edunih.gov This conformational rigidity is thought to be crucial for its biological activity. acs.org

Molecular docking studies of various bioactive compounds have suggested that the oxetane moiety can restrict the conformation of adjacent functional groups, even without directly interacting with the protein target. acs.orgnih.gov This conformational control can be a key factor in optimizing the binding of a ligand to its receptor. By limiting the number of accessible conformations, the entropic penalty of binding is reduced, potentially leading to higher affinity.

Strategies for Expanding Chemical Space Utilizing Oxetane Alcohols

The development of novel synthetic methodologies that provide access to new areas of chemical space is a primary driver of innovation in drug discovery. digitellinc.comdigitellinc.com Oxetane alcohols, such as this compound, and other functionalized oxetanes are key players in these strategies.

The demand for drug candidates with greater molecular complexity has spurred the search for new design options that can favorably modulate binding and physicochemical properties. digitellinc.com Small, saturated heterocycles like oxetanes are particularly attractive as polar, three-dimensional fragments. digitellinc.com The development of divergent and tunable reactive intermediates, such as oxetane sulfonyl fluorides, allows for facile access to a wide range of novel 3,3-disubstituted oxetane fragments through coupling with various nucleophiles. digitellinc.com This significantly expands the accessible chemical space for drug discovery.

The synthesis of new derivatives bearing an oxetane group is a key strategy for identifying novel inhibitors for targets like kinases. mdpi.comnih.gov The oxetane motif is considered an attractive and underexplored structural element in medicinal chemistry. mdpi.comnih.gov The ability to synthesize oxetane analogues of known bioactive molecules demonstrates the practical utility of these building blocks in a drug discovery context. digitellinc.com

Furthermore, the development of new synthetic methods for the preparation of oxetanes themselves is crucial for expanding their use. acs.org Recent advances include methodologies that allow for the synthesis of oxetanes from readily available alcohol substrates, introducing new synthetic disconnections. acs.org Such innovations make a wider variety of substituted oxetanes, including those with alcohol functionalities, more accessible for incorporation into screening libraries and lead optimization programs.

Following a comprehensive search of publicly available scientific literature, no specific research findings or detailed applications concerning the late-stage functionalization of the chemical compound this compound were identified.

The initial search aimed to gather data on the synthetic utility and broader applications of this specific compound in organic synthesis, with a focus on its use in late-stage functionalization. However, the search did not yield any scholarly articles, patents, or detailed research findings directly pertaining to this compound.

While general information on the synthesis of related structures, such as oxetan-3-ones from propargylic alcohols, and data on other oxetane-containing molecules are available, literature specifically detailing the chemical behavior and synthetic applications of this compound, particularly in the context of late-stage functionalization, appears to be absent from the reviewed sources.

Therefore, the creation of an article with the requested detailed sections and data tables on the "" and its "Late-Stage Functionalization Applications" is not possible based on the currently accessible scientific information.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.